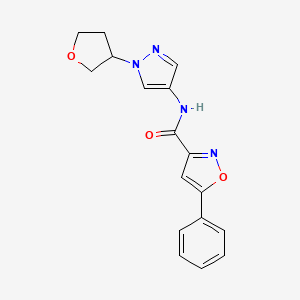

5-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide

Description

5-Phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide is a heterocyclic compound featuring a 5-phenyl-substituted isoxazole core linked via a carboxamide group to a pyrazole ring bearing a tetrahydrofuran-3-yl substituent. Key structural features include:

- Isoxazole ring: A five-membered heterocycle with one oxygen and one nitrogen atom, known for metabolic stability and bioisosteric properties.

- Carboxamide linker: Enhances molecular rigidity and facilitates interactions with biological targets via hydrogen bonding.

The THF substituent may influence solubility and pharmacokinetic properties compared to aryl-substituted analogs.

Properties

IUPAC Name |

N-[1-(oxolan-3-yl)pyrazol-4-yl]-5-phenyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N4O3/c22-17(15-8-16(24-20-15)12-4-2-1-3-5-12)19-13-9-18-21(10-13)14-6-7-23-11-14/h1-5,8-10,14H,6-7,11H2,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBLEZKRPLQVER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1N2C=C(C=N2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the core isoxazole ring, followed by the introduction of the phenyl group and the pyrazole ring. The final step involves the attachment of the tetrahydrofuran ring. Each step requires specific reaction conditions, such as the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, ensuring consistent quality and reducing production costs. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the reaction progress and verifying the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives, depending on the nature of the substituent introduced.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 5-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation: Introducing additional functional groups or modifying existing ones.

- Reduction: Altering the oxidation state of specific atoms within the molecule.

- Substitution: Replacing one functional group with another.

The compound can be utilized in reactions involving common reagents such as potassium permanganate for oxidation and sodium borohydride for reduction .

Biology

Research on this compound indicates potential biological activities that warrant further investigation. Compounds with similar structures have been studied for their:

- Antimicrobial properties: Potential effectiveness against various bacterial strains.

- Anti-inflammatory effects: Possible use in treating inflammatory diseases.

- Anticancer activities: Investigated for their ability to inhibit cancer cell proliferation.

The biological activity of this compound is thought to be mediated through interactions with specific molecular targets such as enzymes and receptors, leading to alterations in cellular signaling pathways .

Medicine

In medicinal chemistry, this compound is being explored for therapeutic applications. Its potential uses include:

- Drug development: Investigating its efficacy in treating diseases such as cancer or neurodegenerative disorders.

Case studies highlight that compounds with similar structural characteristics have shown promising results in preclinical trials, demonstrating significant biological activity at low concentrations .

Industry

Beyond academic research, this compound has industrial applications as well:

- Material Science: It is used in developing new materials with specific properties.

- Specialty Chemicals: Acts as an intermediate in synthesizing various specialty chemicals.

The versatility of this compound makes it an attractive candidate for further exploration in both research and industrial contexts.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide involves its interaction with specific molecular targets within biological systems. These targets may include enzymes, receptors, and other proteins that play a role in various cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Key Observations:

Heterocycle Impact: The target compound’s isoxazole core differs from the pyrazole in analogs (3a–3d).

Substituent Effects :

- Electron-withdrawing groups (EWGs) : Chloro (3b, 3e) and fluoro (3d) substituents correlate with higher melting points (171–183°C vs. 123–135°C for phenyl/p-tolyl groups), likely due to increased molecular symmetry and intermolecular interactions .

- Tetrahydrofuran substituent : The THF group in the target compound introduces a polar, oxygen-containing ring, which may reduce melting points compared to chlorophenyl analogs but improve solubility in aqueous media.

Synthetic Yields :

- Yields for analogs range from 62–71%, with fluorophenyl derivatives (3d) showing the highest yield (71%). The target compound’s synthetic efficiency remains unstudied but may face challenges due to steric hindrance from the THF group.

Research Implications and Limitations

- The THF substituent in the target compound may modulate target binding compared to aryl-substituted analogs.

- Further studies are needed to validate hypotheses derived from structural analogs.

Biological Activity

5-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide is a novel compound with a complex structure that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features an isoxazole ring, a pyrazole moiety, and a tetrahydrofuran substituent. The presence of the phenyl group and carboxamide functionality enhances its stability and solubility, which are critical for its biological activity. The molecular formula is .

The biological activity of this compound is believed to involve interactions with various molecular targets within biological systems. These targets may include:

- Enzymes : Modulation of enzyme activities can lead to changes in metabolic pathways.

- Receptors : Interaction with specific receptors may influence signaling pathways associated with neuroprotection and inflammation.

Preliminary studies suggest that this compound exhibits significant neuroprotective and anti-inflammatory properties, potentially making it a candidate for treating neurodegenerative disorders .

Biological Activity Overview

Research indicates that compounds with similar structures to this compound have demonstrated various pharmacological effects:

Neuroprotective Effects

A study exploring the neuroprotective effects of pyrazole derivatives indicated that compounds structurally related to this compound can reduce oxidative stress in neuronal cells, suggesting potential therapeutic applications in conditions like Alzheimer's disease .

Antitumor Activity

Research on pyrazole derivatives has shown promising results in inhibiting tumor growth. For instance, derivatives demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231) when tested in combination with standard chemotherapy agents like doxorubicin .

Anti-inflammatory Mechanisms

The compound's anti-inflammatory activity was highlighted in studies showing its ability to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages, indicating a potential role in treating inflammatory diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide, and what reaction conditions optimize yield?

- Methodological Answer : The compound can be synthesized via multi-step heterocyclic coupling. For example, demonstrates that refluxing in tetrahydrofuran (THF) with DIEA (N,N-diisopropyl ethylamine) and DMAP (4-dimethylaminopyridine) for 60 hours achieves moderate yields (~58%) in similar carboxamide syntheses. Key steps include coupling the isoxazole-3-carboxylic acid precursor with the tetrahydrofuran-substituted pyrazole amine under anhydrous conditions .

| Reaction Optimization | Conditions | Yield |

|---|---|---|

| THF, DIEA, DMAP, 60h reflux | Anhydrous | 58% |

| Alternative: DMF, K₂CO₃, RT | Ambient | ~40% (see ) |

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- ¹H/¹³C NMR : Confirm substituent positions (e.g., phenyl at C5 of isoxazole, pyrazole-tetrahydrofuran linkage) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the heterocyclic backbone .

- Elemental Analysis : Ensure C, H, N percentages align with theoretical values (error < 0.4%) .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

- Methodological Answer : Prioritize assays based on structural analogs. highlights antimicrobial testing (e.g., against E. coli or C. albicans), while suggests kinase inhibition assays (e.g., TrkA kinase) due to the compound’s carboxamide motif. Use microdilution methods (MIC determination) or fluorescence-based kinase activity assays .

Advanced Research Questions

Q. How can molecular docking studies elucidate the interaction of this compound with biological targets like TrkA kinase?

- Methodological Answer :

Target Selection : Use crystal structures of TrkA kinase (PDB ID: e.g., 4AOJ) for docking simulations.

Ligand Preparation : Optimize the compound’s 3D structure (e.g., using Gaussian for DFT geometry optimization).

Docking Software : AutoDock Vina or Schrödinger Suite for binding pose prediction. Focus on hydrogen bonding between the carboxamide group and kinase hinge residues (e.g., Glu590) .

Validation : Compare results with known inhibitors (e.g., KRC-108 in ) to assess binding affinity trends .

Q. How should researchers resolve contradictory data in biological activity between this compound and its analogs?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., phenyl vs. fluorophenyl in ) and correlate with activity.

- Assay Reproducibility : Ensure consistent conditions (e.g., ATP concentration in kinase assays, microbial inoculum size).

- Metabolic Stability Testing : Use liver microsomes to rule out rapid degradation as a cause of false negatives (see for protocols) .

Q. What strategies improve the aqueous solubility of this compound for in vivo studies?

- Methodological Answer :

- Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) on the tetrahydrofuran or pyrazole moieties.

- Formulation : Use co-solvents (e.g., PEG-400) or liposomal encapsulation (see for solubility limitations of similar carboxamides) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.